![molecular formula C18H20N4O3S B2582291 2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-88-7](/img/structure/B2582291.png)

2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

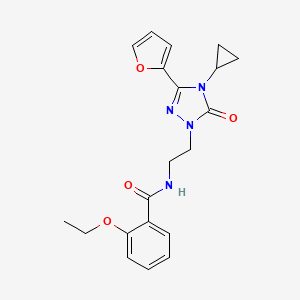

The compound “2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a complex organic molecule that contains several functional groups. It belongs to the class of compounds known as triazolopyridines, which are heterocyclic compounds containing a triazole ring fused to a pyridine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would feature a triazole ring fused to a pyridine ring, with a benzyl group attached to one carbon and a piperidinylsulfonyl group attached to another carbon. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

Triazolopyridines, like the compound , can participate in a variety of chemical reactions. Their reactivity is largely determined by the functional groups present in the molecule. For instance, the sulfonyl group might be susceptible to nucleophilic attack, while the triazole ring might participate in cycloaddition reactions .Aplicaciones Científicas De Investigación

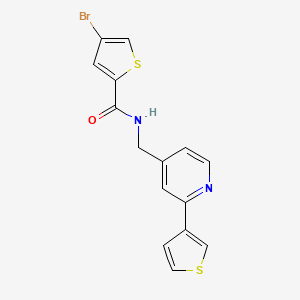

Antibacterial Activity

Triazolo pyrazine derivatives, which include the compound , have been found to have antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimalarial Agents

Triazolo pyridine sulfonamides, a group that includes your compound, have been studied as potential antimalarial agents . Some of these compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .

Antifungal Activity

Although the specific compound was not found in the search results, other triazolo compounds have been studied for their antifungal activity .

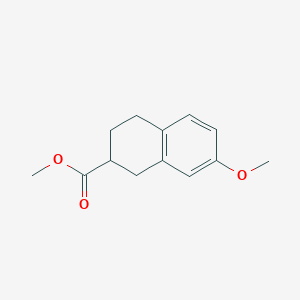

Anticancer Activity

Triazolo pyrazine derivatives have been evaluated for their anticancer activity . One compound exhibited excellent anti-tumor activity against A549, MCF-7 and HeLa cancer cell lines .

PCAF Inhibitors

Triazolo quinazolines, a group that includes your compound, have been studied as potential PCAF inhibitors with anticancer activity .

c-Met Kinase Inhibitors

Triazolo pyrazine derivatives have been studied as potential c-Met kinase inhibitors . One compound exhibited excellent c-Met kinase inhibition ability at the nanomolar level (IC 50 = 48 nM) .

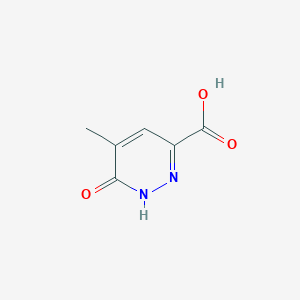

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. Many triazolopyridines exhibit biological activity and are used in medicinal chemistry. For example, some are used as inhibitors of various enzymes . Without specific studies on this compound, it’s hard to predict its exact mechanism of action.

Direcciones Futuras

Given the biological activity of many triazolopyridines, this compound could be of interest in medicinal chemistry. Future research could explore its potential uses in drug development, for example as an enzyme inhibitor. Further studies could also investigate its synthesis, properties, and safety .

Propiedades

IUPAC Name |

2-benzyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-18-21-14-16(26(24,25)20-11-5-2-6-12-20)9-10-17(21)19-22(18)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGORXRMPKYJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)

![3-Azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B2582209.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)

![5-fluoro-2-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2582213.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2582215.png)

![Ethyl 4-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2582216.png)

![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)

![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)